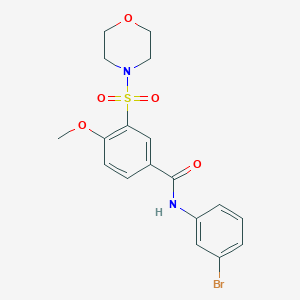![molecular formula C19H27N B259523 N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine, also known as BTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTM is a tertiary amine that contains a tricyclic structure, which makes it a unique and interesting molecule for research. In
科学研究应用
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has shown promising results as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has also been studied for its antibacterial and antifungal properties.
In organic synthesis, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. The tricyclic structure of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine provides a unique stereochemical environment that can be exploited for the synthesis of chiral compounds.
In materials science, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and porous materials. The tricyclic structure of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine provides a rigid framework that can be used for the synthesis of stable and porous materials.
作用机制
The mechanism of action of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is not fully understood, but it is believed to interact with various receptors in the brain. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been shown to bind to the muscarinic acetylcholine receptor, which is involved in learning and memory processes. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. The inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been shown to have various biochemical and physiological effects in animal models. In a study on rats, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine was found to improve cognitive function and memory retention. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine was also found to have anxiolytic effects, which can reduce anxiety and stress in animals.
实验室实验的优点和局限性
The advantages of using N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in lab experiments include its unique tricyclic structure, which can be exploited for the synthesis of various compounds. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is also relatively easy to synthesize and purify, which makes it a convenient building block for organic synthesis. The limitations of using N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in lab experiments include its potential toxicity and lack of information on its long-term effects. More research is needed to fully understand the safety and efficacy of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in various applications.
未来方向
There are many future directions for N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine research. In medicinal chemistry, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can be further studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can also be studied for its potential applications in other areas such as cancer therapy and antiviral drugs.
In organic synthesis, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can be used as a chiral auxiliary for the synthesis of various compounds. The tricyclic structure of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can be further exploited for the synthesis of new and complex chiral compounds.
In materials science, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can be used as a building block for the synthesis of various functional materials. The porosity and stability of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine-based materials can be further studied for their potential applications in gas storage and separation, catalysis, and drug delivery.
Conclusion:
In conclusion, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is a unique and interesting molecule that has potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine research have been discussed in this paper. More research is needed to fully understand the safety and efficacy of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in various applications, but its potential as a building block for the synthesis of various compounds and materials makes it a promising molecule for future research.
合成方法
The synthesis of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine involves the reaction of tricyclo[4.3.1.1~3,8~]undec-3-ene with benzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere. The yield of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is around 60%, and the purity of the product can be improved by further purification methods such as recrystallization.
属性
产品名称 |
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine |
|---|---|
分子式 |
C19H27N |
分子量 |
269.4 g/mol |
IUPAC 名称 |
1-phenyl-N-(3-tricyclo[4.3.1.13,8]undecanylmethyl)methanamine |
InChI |
InChI=1S/C19H27N/c1-2-4-15(5-3-1)13-20-14-19-7-6-16-8-17(11-19)10-18(9-16)12-19/h1-5,16-18,20H,6-14H2 |
InChI 键 |
WMXRFRSPFVJKRZ-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3CC1CC(C3)C2)CNCC4=CC=CC=C4 |
规范 SMILES |
C1CC2(CC3CC1CC(C3)C2)CNCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)

![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)